molecular formula C20H19FN4O4S2 B2721213 N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide CAS No. 951449-08-4

N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide

Cat. No.: B2721213
CAS No.: 951449-08-4
M. Wt: 462.51
InChI Key: RNCKAAJYEBGNEK-UHFFFAOYSA-N
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Description

N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide is a triazolothiazole-derived sulfonamide compound characterized by a 2-fluorophenyl substituent on the triazolo[3,2-b]thiazole core and a 3,4-dimethoxybenzene sulfonamide moiety. Its synthesis likely follows pathways analogous to those described in , involving:

  • Friedel-Crafts acylation to generate sulfonylbenzene intermediates.
  • Hydrazide formation via reaction of sulfonylbenzoic acids with hydrazine.
  • Cyclization with α-halogenated ketones (e.g., 2-bromoacetophenone derivatives) under basic conditions to form the triazolothiazole scaffold .

Properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O4S2/c1-28-17-8-7-14(11-18(17)29-2)31(26,27)22-10-9-13-12-30-20-23-19(24-25(13)20)15-5-3-4-6-16(15)21/h3-8,11-12,22H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCKAAJYEBGNEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in high yields of the desired product . The reaction conditions are mild and do not require the use of any catalysts, making it an efficient and straightforward synthetic route.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of the thiazole and triazole rings allows for oxidation reactions, which can modify the electronic properties of the compound.

    Reduction: Reduction reactions can be used to alter the functional groups attached to the aromatic rings, potentially leading to different biological activities.

    Substitution: The aromatic rings in the compound can undergo substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms . The presence of the fluorophenyl group enhances its binding affinity to the target enzymes, making it a potent inhibitor.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include derivatives from (compounds [7–15]) and the compound in . Structural variations impact physicochemical and pharmacological properties:

Parameter Title Compound Compounds [7–9] Compound
Core Structure [1,2,4]Triazolo[3,2-b][1,3]thiazole with ethyl linker [1,2,4]Triazolo[3,2-b][1,3]thiazole with phenylsulfonyl substituents [1,2,4]Triazolo[3,2-b][1,3]thiazole with tetrahydronaphthalene sulfonamide
Fluorophenyl Position 2-Fluorophenyl 2,4-Difluorophenyl (in precursor hydrazinecarbothioamides [4–6]) 3-Fluorophenyl
Sulfonamide Substituent 3,4-Dimethoxybenzene 4-(4-X-Phenylsulfonyl)phenyl (X = H, Cl, Br) 5,6,7,8-Tetrahydronaphthalene-2-sulfonamide
Key Spectral Features - Absence of C=O (IR: 1663–1682 cm⁻¹) confirms cyclization. - C=S vibrations (1247–1255 cm⁻¹) confirm thione tautomer . Structural data not provided, but tetrahydronaphthalene likely increases lipophilicity.
Synthetic Route Likely S-alkylation with α-halogenated ketones in basic media S-alkylation with 2-bromoacetophenone derivatives Presumed similar S-alkylation pathway.
Pharmacological Implications Enhanced solubility (dimethoxy groups) and moderate lipophilicity. Halogenated (Cl/Br) variants may improve target binding but reduce solubility . Tetrahydronaphthalene may enhance CNS penetration due to increased lipophilicity.

Critical Analysis of Substituent Effects

In contrast, the 3-fluorophenyl group in ’s compound allows for distinct electronic effects (e.g., altered dipole moments) . The 2,4-difluorophenyl group in compounds enhances electron-withdrawing effects, possibly increasing metabolic stability but reducing solubility .

Tetrahydronaphthalene () introduces a bicyclic system, enhancing lipophilicity and possibly blood-brain barrier penetration . Halogenated phenylsulfonyl groups (Cl/Br in ) improve halogen bonding but may introduce toxicity risks .

Tautomerism and Reactivity :

  • Compounds in exist predominantly as thione tautomers , critical for stability and hydrogen-bonding capacity . The title compound’s tautomeric behavior is likely similar, influencing its reactivity in biological systems.

Research Findings and Implications

  • Spectral Consistency : IR and NMR data across analogues (e.g., absence of C=O in cyclized products) validate synthetic pathways and structural integrity .
  • Pharmacokinetic Trends :
    • Methoxy groups (title compound) improve aqueous solubility, whereas halogenated or polycyclic substituents ( and ) favor lipophilicity and membrane permeability.
    • Fluorine position modulates target selectivity; 2-fluorophenyl may suit peripheral targets, while 3-fluorophenyl could optimize CNS activity .

Biological Activity

N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a triazole-thiazole moiety and a sulfonamide group. Its molecular formula is C₁₈H₁₈F₃N₄O₃S, with a molecular weight of approximately 434.45 g/mol. The presence of the fluorophenyl group and the triazole ring contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell proliferation and survival pathways. For example, it could target kinases and proteases that play critical roles in cancer progression.
  • Modulation of Signaling Pathways : It has been suggested that the compound can modulate signaling pathways related to inflammation and apoptosis, thereby exerting anti-inflammatory and anticancer effects.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

  • Anticancer Activity : Studies have shown that compounds with similar structures possess significant anticancer properties. For instance, triazole derivatives have been reported to inhibit tumor growth in various cancer cell lines .
  • Antimicrobial Properties : The compound shows promise as an antimicrobial agent. Triazole derivatives have demonstrated effectiveness against a range of bacterial and fungal pathogens .

Case Studies

  • Anticancer Activity : In vitro studies on triazole derivatives indicated potent cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was linked to the induction of apoptosis via caspase activation .
  • Antimicrobial Efficacy : A study reported that triazole derivatives exhibited minimum inhibitory concentrations (MIC) against various pathogens. For example, compounds similar to N-{...} showed MIC values ranging from 1–8 μg/mL against Gram-positive bacteria like MRSA and Staphylococcus aureus .

Data Table: Summary of Biological Activity

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cell lines
AntimicrobialEffective against MRSA and S. aureus
Anti-inflammatoryModulation of inflammatory pathways

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